Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
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Overview
Description
Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate is a chemical compound with the molecular formula C15H21Cl2FN2O3 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate typically involves the reaction of 3,5-dichloro-6-fluoropyridine with methyl chloroacetate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluroxypyr-meptyl: An esterified form of the herbicide fluroxypyr, used to control broadleaf weeds.
Triclopyr: Another pyridine-based herbicide with similar structural features.
Uniqueness
Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly effective in certain applications, such as agrochemicals and pharmaceuticals.
Properties
CAS No. |
62270-94-4 |
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Molecular Formula |
C8H6Cl2FNO3 |
Molecular Weight |
254.04 g/mol |
IUPAC Name |
methyl 2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C8H6Cl2FNO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3 |
InChI Key |
ZSPAYMLCVRSUSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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